PI3K Isoform Selectivity: N-Cyclopropyl-8-fluoroquinazolin-4-amine Exhibits 87-Fold Preference for PI3Kα Over PI3Kβ
N-cyclopropyl-8-fluoroquinazolin-4-amine demonstrates substantial isoform selectivity for PI3Kα over PI3Kβ, with a Ki of 1 nM for PI3Kα compared to 87 nM for PI3Kβ [1]. The 87-fold selectivity window (1 nM vs 87 nM) is measured under identical assay conditions (fluorescence polarization assay using PIP3 substrate, 30-minute incubation) [1]. This contrasts with structurally related 4-aminoquinazolines such as compound 6b, which exhibits an IC50 of 13.6 nM against PI3Kα in HCT116 cells [2], and compound 6c which shows dual EGFR/PI3Kα inhibition with reduced PI3Kα selectivity versus other isoforms [3].
| Evidence Dimension | PI3Kα binding affinity and isoform selectivity ratio |
|---|---|
| Target Compound Data | Ki = 1 nM for PI3Kα; Ki = 87 nM for PI3Kβ |
| Comparator Or Baseline | Compound 6b (4-aminoquinazoline derivative): IC50 = 13.6 nM for PI3Kα; Compound 6c: dual EGFR/PI3Kα inhibition without reported PI3Kα/β selectivity ratio |
| Quantified Difference | Target compound: 87-fold selectivity (PI3Kα/PI3Kβ); Comparator 6b: ~13.6-fold lower PI3Kα potency (13.6 nM vs 1 nM); Comparator 6c: lacks documented PI3Kα/β selectivity |
| Conditions | Target compound: Fluorescence polarization assay, PIP3 substrate, 30 min incubation [1]; Comparator 6b: PI3K kinase assay in HCT116 cells [2] |
Why This Matters
The 1 nM Ki and 87-fold PI3Kα/β selectivity establish this compound as a high-potency, isoform-biased probe suitable for experiments requiring discrimination between PI3Kα- and PI3Kβ-dependent signaling.
- [1] BindingDB Entry BDBM50347090 (CHEMBL1796276): Ki = 1 nM for PI3Kα, Ki = 87 nM for PI3Kβ; fluorescence polarization assay with PIP3 substrate, 30 min. View Source
- [2] He, X., et al. (2018). 'Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition.' Bioorganic & Medicinal Chemistry, 26(8), 1846-1855. (Compound 6b PI3Kα IC50 = 13.6 nM). View Source
- [3] Zhao, X., et al. (2018). 'Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα.' European Journal of Medicinal Chemistry, 146, 324-336. (Compound 6c dual inhibition data). View Source
